molecular formula C8H14O3 B2998863 Ethyl 2-(3-hydroxycyclobutyl)acetate CAS No. 1408075-22-8

Ethyl 2-(3-hydroxycyclobutyl)acetate

Cat. No.: B2998863
CAS No.: 1408075-22-8
M. Wt: 158.197
InChI Key: AVEZUPSKZQQURH-UHFFFAOYSA-N
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Description

Ethyl 2-(3-hydroxycyclobutyl)acetate is an organic compound with the molecular formula C8H14O3 It is characterized by the presence of a cyclobutane ring substituted with a hydroxy group and an ethyl ester group

Scientific Research Applications

Ethyl 2-(3-hydroxycyclobutyl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

Ethyl 2-(3-hydroxycyclobutyl)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It should be kept away from open flames, hot surfaces, and sources of ignition . Precautionary measures against static discharge should be taken . The compound is associated with warnings for acute toxicity, skin corrosion/irritation, and specific target organ toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-hydroxycyclobutyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with cyclobutanone in the presence of a base, followed by reduction of the resulting intermediate to yield the desired product. The reaction conditions typically include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-hydroxycyclobutyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol

    Substitution: Thionyl chloride for conversion to chloride, followed by nucleophilic substitution

Major Products

    Oxidation: Ethyl 2-(3-oxocyclobutyl)acetate

    Reduction: Ethyl 2-(3-hydroxycyclobutyl)ethanol

    Substitution: Ethyl 2-(3-chlorocyclobutyl)acetate

Comparison with Similar Compounds

Ethyl 2-(3-hydroxycyclobutyl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(3-oxocyclobutyl)acetate: Differing by the presence of a carbonyl group instead of a hydroxy group.

    Ethyl 2-(3-chlorocyclobutyl)acetate: Differing by the presence of a chlorine atom instead of a hydroxy group.

    Ethyl 2-(3-hydroxycyclopentyl)acetate: Differing by the size of the cycloalkane ring.

Properties

IUPAC Name

ethyl 2-(3-hydroxycyclobutyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-8(10)5-6-3-7(9)4-6/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEZUPSKZQQURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101214344
Record name Cyclobutaneacetic acid, 3-hydroxy-, ethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408075-71-7
Record name Cyclobutaneacetic acid, 3-hydroxy-, ethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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